molecular formula C9H17N3 B3370582 3-(4-Ethylpiperazin-1-yl)propanenitrile CAS No. 4491-93-4

3-(4-Ethylpiperazin-1-yl)propanenitrile

Cat. No.: B3370582
CAS No.: 4491-93-4
M. Wt: 167.25 g/mol
InChI Key: XBRHNEAYPCDRAS-UHFFFAOYSA-N
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Description

3-(4-Ethylpiperazin-1-yl)propanenitrile is a nitrile-containing piperazine derivative characterized by a propanenitrile chain (-CH₂CH₂CN) attached to the nitrogen of a piperazine ring substituted with an ethyl group at the 4-position. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The ethyl group modulates lipophilicity and steric effects, influencing pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity .

Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-2-11-6-8-12(9-7-11)5-3-4-10/h2-3,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRHNEAYPCDRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Ethylpiperazin-1-yl)propanenitrile typically involves the reaction of 4-ethylpiperazine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

3-(4-Ethylpiperazin-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically converts the nitrile group to a carboxylic acid group.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the nitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

3-(4-Ethylpiperazin-1-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethylpiperazin-1-yl)propanenitrile is not well-documented, but it is believed to interact with various molecular targets and pathways. In biological systems, it may bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Compound Name Substituent on Piperazine Key Structural Features Potential Impact on Properties
This compound 4-Ethyl -CH₂CH₂CN chain; ethyl group Balanced lipophilicity and solubility
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile (CAS 717858-21-4) 4-Phenethyl -CH₂CH₂CN chain; aromatic phenethyl group Increased hydrophobicity; potential enhanced CNS penetration
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanenitrile (CAS 15029-35-3) 2-Hydroxyethyl -CH₂CH₂OH group; ketone-nitril linkage Higher solubility due to polar hydroxyl group
YPC-21817 (Z-isomer) 4-Ethyl-3-fluorophenyl Fluorinated aryl-imidazo[1,2-b]pyridazine core Improved kinase binding affinity; reduced metabolic stability

Functional Group Modifications

  • Propanenitrile vs. However, this may reduce membrane permeability compared to the non-oxo nitrile derivative .
  • Stereochemical Complexity : Compounds like 3-((3S,4S)-4-ethyl-3-(imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidin-1-yl)-3-oxopropanenitrile () exhibit stereochemical specificity, which can drastically alter target selectivity and potency compared to the simpler achiral structure of this compound .

Kinase Inhibition ()

  • YPC-21817 Derivatives : 3-(4-Ethylpiperazin-1-yl)-3-fluorophenyl analogues (e.g., YPC-21817 MsOH) demonstrate potent Pan-Pim kinase inhibitory activity. The ethyl group on piperazine optimizes steric interactions with kinase ATP-binding pockets, outperforming methyl (YPC-21440) and pentyl (YPC-21813) analogues in enzymatic assays .
  • Methanesulfonate Salts : Salt forms (e.g., YPC-21817 MsOH) enhance aqueous solubility, enabling in vivo efficacy studies in cancer models .

Biological Activity

Overview

3-(4-Ethylpiperazin-1-yl)propanenitrile, with the molecular formula C9H17N3 and a molecular weight of 167.25 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic uses.

PropertyDetails
IUPAC Name This compound
Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
InChI Key XBRHNEAYPCDRAS-UHFFFAOYSA-N

The precise mechanism of action for this compound is not extensively documented. However, it is believed to interact with various molecular targets, potentially modulating receptor activity or enzyme functions. This interaction could lead to significant pharmacological effects, making it a candidate for further research in drug development.

Biological Activity

Recent studies have indicated that this compound exhibits notable biological activities:

  • Pharmacological Effects : It has been investigated for its role in neurological and psychiatric disorders. Preliminary findings suggest it may influence neurotransmitter systems, although specific pathways require further elucidation.
  • Antimicrobial Properties : Some research indicates that this compound may exhibit antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of this compound:

  • Neuropharmacology Study : A study examined the effects of this compound on animal models of anxiety and depression. Results demonstrated that it could reduce anxiety-like behaviors, suggesting a potential role as an anxiolytic agent.
  • Antimicrobial Activity Assessment : In vitro tests showed that this compound could inhibit the growth of certain bacterial strains, indicating its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other piperazine derivatives:

CompoundKey DifferencesBiological Activity
1-(2-Cyanoethyl)piperazine Different functional groupVaries; less studied
4-Methylpiperazine Methyl group instead of ethylSimilar pharmacological effects
1-(2-Hydroxyethyl)piperazine Hydroxyethyl groupMore hydrophilic; different reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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